6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine, iodine, and methoxy groups in its structure makes it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the N-alkylation of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine with appropriate alkylating agents under specific conditions . The reaction conditions often include the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its antiproliferative activities against various cancer cell lines.
Chemical Biology: It serves as a scaffold for developing molecules that can modulate biological pathways and protein functions.
Industrial Applications: It can be used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding and inhibition of kinase activity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the iodine and methoxy groups, which may affect its biological activity and chemical reactivity.
3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atom, which can influence its interaction with molecular targets.
4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: Lacks both chlorine and iodine atoms, making it less versatile in chemical modifications.
Uniqueness
The presence of chlorine, iodine, and methoxy groups in 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine makes it unique compared to its analogs. These substituents can enhance its binding affinity to molecular targets, increase its chemical reactivity, and potentially improve its pharmacokinetic properties.
Properties
Molecular Formula |
C6H4ClIN4O |
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Molecular Weight |
310.48 g/mol |
IUPAC Name |
6-chloro-3-iodo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4ClIN4O/c1-13-5-2-3(8)11-12-4(2)9-6(7)10-5/h1H3,(H,9,10,11,12) |
InChI Key |
CDSLVFPJWMNNJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=NNC(=C21)I)Cl |
Origin of Product |
United States |
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